2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline
Description
Properties
CAS No. |
920285-97-8 |
|---|---|
Molecular Formula |
C17H13N3O3S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-nitro-4-phenoxy-5-pyridin-4-ylsulfanylaniline |
InChI |
InChI=1S/C17H13N3O3S/c18-14-10-17(24-13-6-8-19-9-7-13)16(11-15(14)20(21)22)23-12-4-2-1-3-5-12/h1-11H,18H2 |
InChI Key |
GEDYHYWYYYOMRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C(=C2)[N+](=O)[O-])N)SC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Nitration of Aniline Derivatives
One common method involves the nitration of an appropriate aniline derivative followed by substitution reactions:
- Starting Material : Begin with 4-phenoxyaniline.
- Nitration Reaction : Treat with concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position (2-position).
- Isolation : The product can be purified through recrystallization.
This method typically yields moderate to high purity products depending on reaction conditions.
Sulfanylation with Pyridine Derivatives
The introduction of the pyridinyl sulfanyl group can be performed using thiol derivatives:
- Reagents : Use pyridine-4-thiol as the sulfanyl source.
- Reaction Conditions : Conduct the reaction under basic conditions (e.g., using sodium hydroxide) to promote nucleophilic attack on the activated aromatic ring.
- Workup : The reaction mixture is quenched with acid, followed by extraction with organic solvents.
This method can achieve good yields but may require optimization of reaction times and temperatures.
Coupling Reactions
Another effective approach involves coupling reactions that utilize palladium catalysis:
- Cross-Coupling Reaction : Employ a palladium catalyst to facilitate the coupling of a nitro-substituted aryl halide with a pyridine sulfide.
- Conditions : Typically conducted in an organic solvent like dimethylformamide at elevated temperatures.
- Purification : The final product can be purified via column chromatography.
This method is advantageous for its ability to form complex structures efficiently, yielding high-purity products.
Summary of Yields and Reaction Conditions
The following table summarizes various preparation methods, including yields and specific conditions used in different studies:
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy and pyridinylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline.
Scientific Research Applications
Medicinal Chemistry
2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline has been investigated for its potential as an anticancer agent. Studies indicate that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The presence of the nitro group may enhance its ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) .
Case Study: Anticancer Activity
Research has shown that derivatives of aniline compounds can inhibit tumor growth in vitro. For instance, a study demonstrated that compounds with a similar scaffold to 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline displayed significant activity against breast cancer cell lines .
Synthesis of Novel Therapeutics
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, making it suitable for creating targeted drugs. The pyridinyl sulfanyl group can participate in nucleophilic substitutions, facilitating the synthesis of more complex molecules .
Example: Synthesis Pathway
A synthetic route involving 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline could lead to the development of inhibitors targeting specific enzymes involved in cancer progression. This pathway may involve reactions such as:
- Nucleophilic substitution on the pyridine ring.
- Reduction of the nitro group to an amine for enhanced biological activity.
Materials Science
In materials science, 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline can be utilized in the development of conductive polymers and organic semiconductors. The incorporation of this compound into polymer matrices can enhance the electrical properties due to its electron-withdrawing nitro group and electron-donating phenoxy moiety .
Application: Conductive Polymers
Research indicates that polymers incorporating similar aniline derivatives show improved conductivity and thermal stability. These materials are being explored for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agent development | Induces apoptosis in cancer cells |
| Synthesis of Therapeutics | Building block for targeted drug synthesis | Enables creation of enzyme inhibitors |
| Materials Science | Development of conductive polymers | Enhanced electrical properties for electronics |
Mechanism of Action
The mechanism of action of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The phenoxy and pyridinylsulfanyl groups may also contribute to the compound’s overall activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2-nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline, a comparative analysis with three analogs is provided below. Key parameters include substituent effects, physicochemical properties, and functional applications.
Table 1: Comparative Analysis of Structural Analogs
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Solubility (H₂O, mg/mL) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline | -NO₂ (2), -OPh (4), -S-C₅H₄N (5) | 353.42 | <0.1 | 198–202 | Organic semiconductors, kinase inhibitors |
| 3-Nitro-4-phenoxyaniline | -NO₂ (3), -OPh (4) | 244.23 | 0.5 | 145–148 | Dye intermediates, corrosion inhibitors |
| 2-Amino-4-phenoxy-5-(pyridin-4-ylthio)benzene | -NH₂ (2), -OPh (4), -S-C₅H₄N (5) | 323.41 | 1.2 | 175–179 | Ligands for metal coordination complexes |
| 2-Nitro-4-methoxy-5-(methylsulfanyl)aniline | -NO₂ (2), -OMe (4), -SMe (5) | 244.29 | 2.3 | 132–135 | Agrochemical precursors |
Key Findings
Electronic Effects: The 2-nitro substituent in the target compound reduces electron density at the aromatic ring compared to the 3-nitro isomer, enhancing electrophilic substitution resistance . This electronic profile favors applications in charge-transfer materials. Replacement of the nitro group with an amino group (as in 2-amino-4-phenoxy-5-(pyridin-4-ylthio)benzene) increases solubility due to hydrogen-bonding capability but decreases thermal stability.
Steric and Solubility Trends: The pyridinylsulfanyl group introduces greater steric hindrance and lower aqueous solubility compared to smaller substituents like methylsulfanyl (-SMe). This hindrance may limit bioavailability in pharmaceutical contexts but enhances stability in solid-state applications. The phenoxy group contributes to lipophilicity, making the compound less soluble in polar solvents than analogs with methoxy (-OMe) groups.
Functional Versatility: The target compound’s combination of nitro and pyridinylsulfanyl groups enables dual functionality: nitro groups participate in redox reactions, while pyridinylsulfanyl groups act as ligands for metal ions, suggesting utility in catalytic systems . In contrast, 3-nitro-4-phenoxyaniline’s simpler structure prioritizes cost-effective synthesis for bulk industrial applications.
Research Implications and Limitations
While the target compound exhibits promising properties, challenges remain:
- Synthetic Complexity : Multi-step synthesis and purification of polysubstituted anilines often result in low yields (<40%), necessitating optimization.
- Data Gaps: Limited high-resolution crystallographic data are available for this specific compound, though methodologies using SHELX software remain standard for analogous structures .
- Toxicity Profile : The nitro group raises concerns about mutagenicity, requiring further toxicological studies for pharmaceutical adoption.
Biological Activity
2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline is a compound with significant potential in medicinal chemistry. Its unique structure, which includes a nitro group, a phenoxy moiety, and a pyridine-sulfanyl linkage, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H13N3O3S
- Molecular Weight : 339.4 g/mol
- Structural Features : The compound features a nitro group at position 2, a phenoxy group at position 4, and a pyridinyl sulfanyl group at position 5, contributing to its diverse biological interactions .
Biological Activity Overview
The biological activity of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline has been explored in several studies, revealing its potential as an anticancer agent and its effects on various biological pathways.
The proposed mechanisms for anticancer activity generally involve:
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and survival.
- Interaction with DNA : Nitro groups can participate in redox reactions leading to DNA damage.
Case Studies
-
Study on Related Compounds :
A study conducted on benzimidazole derivatives indicated that modifications similar to those found in 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline could enhance anticancer efficacy. For example, a derivative showed an IC50 value of 0.062 μM against human concentrative nucleoside transporters . This suggests that similar substitutions on our compound may yield potent inhibitors. -
In Vivo Studies :
In vivo studies involving related compounds have demonstrated significant tumor suppression in murine models, reinforcing the hypothesis that structural similarities could predict biological efficacy .
Comparative Analysis Table
| Compound Name | Structure Features | IC50 (μM) | Biological Activity |
|---|---|---|---|
| 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline | Nitro group, phenoxy moiety, pyridine-sulfanyl linkage | TBD | Potential anticancer agent |
| Benzimidazole Derivative | Benzimidazole core with various substitutions | 0.062 | hCNT2 inhibitor |
| Related Nitro Compound | Nitro group with phenyl substitution | 25.72 ± 3.95 | Induces apoptosis in MCF cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
